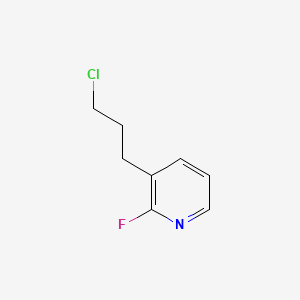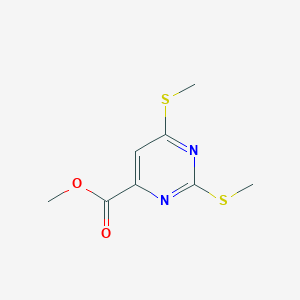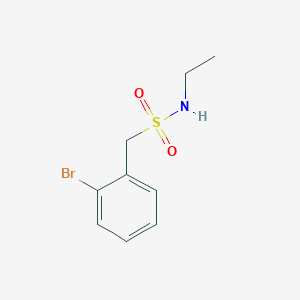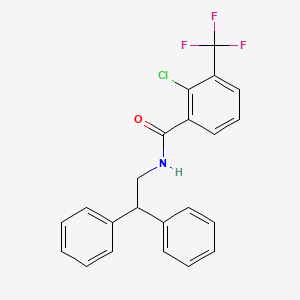
1-(2-bromophenyl)-N-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)-N-phenylmethanesulfonamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-N-phenylmethanesulfonamide can be synthesized through a multi-step process involving the bromination of phenylmethanesulfonamide. The typical synthetic route involves:
Sulfonamide Formation: The reaction of the brominated phenyl compound with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine (Et3N) to form the sulfonamide linkage.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and sulfonamide formation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 1-(2-Bromophenyl)-N-phenylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to amines under strong reducing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
1-(2-Bromophenyl)-N-phenylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
作用機序
The mechanism of action of 1-(2-bromophenyl)-N-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfonamide group can form specific interactions with active sites or binding pockets, modulating the activity of the target molecules. The exact pathways depend on the specific application and target.
類似化合物との比較
1-(4-Bromophenyl)-N-phenylmethanesulfonamide: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)-N-phenylmethanesulfonamide: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-N-methylmethanesulfonamide: Similar structure with a methyl group instead of a phenyl group.
Uniqueness: 1-(2-Bromophenyl)-N-phenylmethanesulfonamide is unique due to the specific positioning of the bromine atom and the phenylmethanesulfonamide group, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it valuable for specific applications where these structural features are advantageous.
特性
IUPAC Name |
1-(2-bromophenyl)-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c14-13-9-5-4-6-11(13)10-18(16,17)15-12-7-2-1-3-8-12/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDHUVINWVUREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[4-(3-aminopropoxy)phenyl]acetate hydrochloride](/img/structure/B8203003.png)
![(+/-)-Phenylmethyl 3-[({[(1,1-dimethylethyl)oxy]carbonyl}amino)methyl]-3-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B8203008.png)
![tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(4-nitrophenyl)carbamoyl]propanoate](/img/structure/B8203017.png)







![1-[(2-Bromophenyl)methylsulfonyl]pyrrolidine](/img/structure/B8203063.png)
![tert-Butyl 4-{[(2-bromophenyl)methane]sulfonyl}piperazine-1-carboxylate](/img/structure/B8203068.png)
